2-Amino-3-methoxybenzoic Acid-d3
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Overview
Description
2-Amino-3-methoxybenzoic Acid-d3 is a deuterated form of 2-Amino-3-methoxybenzoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2-Amino-3-methoxybenzoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxybenzoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include quinones, reduced amines, and various substituted benzoic acids. These products have diverse applications in different fields of research .
Scientific Research Applications
2-Amino-3-methoxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as a reference material in quality control
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its deuterated form allows for detailed studies of reaction mechanisms and metabolic pathways due to the isotopic effects of deuterium .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzoic Acid
- 2-Amino-3-methylbenzoic Acid
- 3-Methoxyanthranilic Acid
Uniqueness
2-Amino-3-methoxybenzoic Acid-d3 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-amino-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
SXOPCLUOUFQBJV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
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